

Application Notes and Protocols for TL02-59 in Kinase Inhibition Assays

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Compound of Interest

Compound Name: TL02-59

Cat. No.: B15578233

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **TL02-59**, a potent and selective inhibitor of the myeloid Src-family kinase Fgr, in various kinase inhibition assays. Detailed protocols for both biochemical and cell-based assays are presented, along with data interpretation guidelines and representative signaling pathways.

Introduction to TL02-59

TL02-59 is a selective, orally active N-phenylbenzamide inhibitor of the Src-family kinase Fgr. [1][2][3][4][5] It exhibits picomolar potency against Fgr and also inhibits Lyn and Hck at nanomolar concentrations.[1][2][4] Due to its high selectivity, **TL02-59** serves as a valuable tool for investigating the role of Fgr in normal physiological processes and in pathological conditions such as Acute Myelogenous Leukemia (AML), where Fgr is often overexpressed.[6][7][8] Studies have shown that **TL02-59** can potently suppress the growth of AML cells and induce apoptosis.[1][9][10]

Quantitative Data Summary

The inhibitory activity of **TL02-59** against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Kinase | IC50 (nM) |
|----------|---------------|
| Fgr | 0.03[1][2][4] |
| Lyn | 0.1[1][2][4] |
| Hck | 160[1][2][4] |
| Flt3-ITD | 440[6] |
| Fes | 290[6] |
| Syk | 470[6] |
| p38α | 126[6] |
| Taok3 | 509[6] |

TL02-59 has also demonstrated potent anti-proliferative activity in AML cell lines.

| Cell Line | IC50 (nM) |
|-----------|-----------|
| MV4-11 | ~5 |
| MOLM-14 | 6.6[6] |
| THP-1 | >1000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay: Z'-LYTE™ Assay

This protocol describes the determination of **TL02-59**'s IC50 value against Fgr kinase using the Z'-LYTE™ assay, a fluorescence resonance energy transfer (FRET)-based method.[11][12]

Materials:

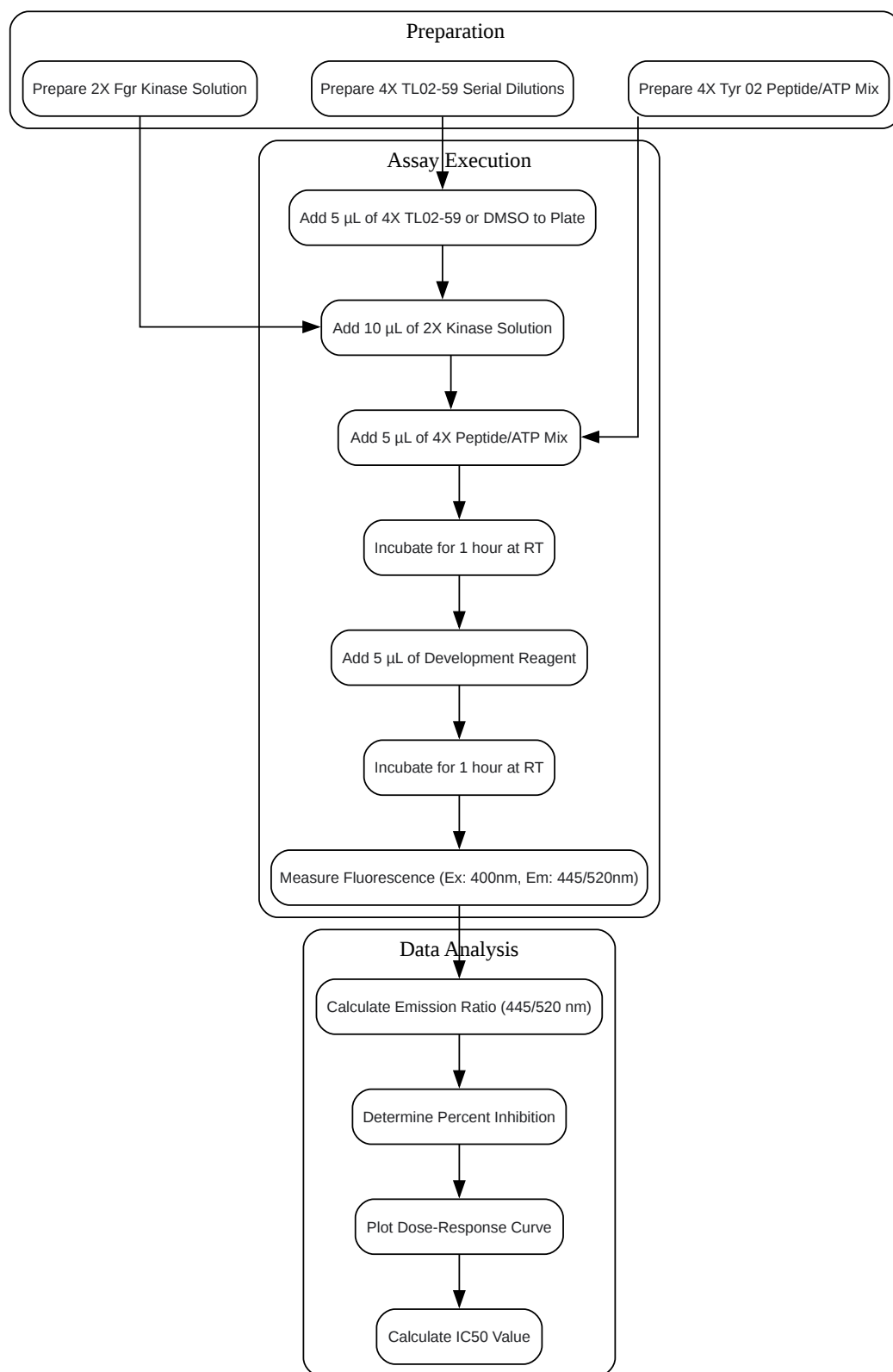
- Recombinant Fgr enzyme
- Z'-LYTE™ Kinase Assay Kit - Tyr 02 Peptide
- **TL02-59** (dissolved in DMSO)

- Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP
- 384-well plates
- Fluorescence plate reader

Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a 2X kinase solution by diluting the Fgr enzyme in assay buffer.
- Prepare Peptide Substrate/ATP Mix: Prepare a 4X solution of the Tyr 02 peptide substrate and ATP in the assay buffer. The final ATP concentration should be at the K_m for Fgr.
- Serial Dilution of **TL02-59**: Prepare a serial dilution of **TL02-59** in DMSO. Further dilute the compound in the assay buffer to a 4X final concentration.
- Assay Plate Setup:
 - Add 5 µL of the 4X **TL02-59** dilution or DMSO (for control wells) to the appropriate wells of a 384-well plate.
 - Add 10 µL of the 2X kinase solution to each well.
 - Add 5 µL of the 4X peptide/ATP mix to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Development: Add 5 µL of the Development Reagent Solution to each well.
- Second Incubation: Incubate at room temperature for 1 hour.
- Measurement: Read the plate on a fluorescence plate reader with an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

- Data Analysis: Calculate the emission ratio (445/520 nm) and determine the percent inhibition based on the control wells. Plot the percent inhibition against the logarithm of the **TL02-59** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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Z'-LYTE™ Kinase Inhibition Assay Workflow

Cell-Based Kinase Inhibition Assay: CellTiter-Blue® Cell Viability Assay

This protocol outlines the use of the CellTiter-Blue® assay to measure the effect of **TL02-59** on the viability of AML cells.[\[1\]](#)[\[7\]](#)[\[10\]](#)[\[13\]](#)

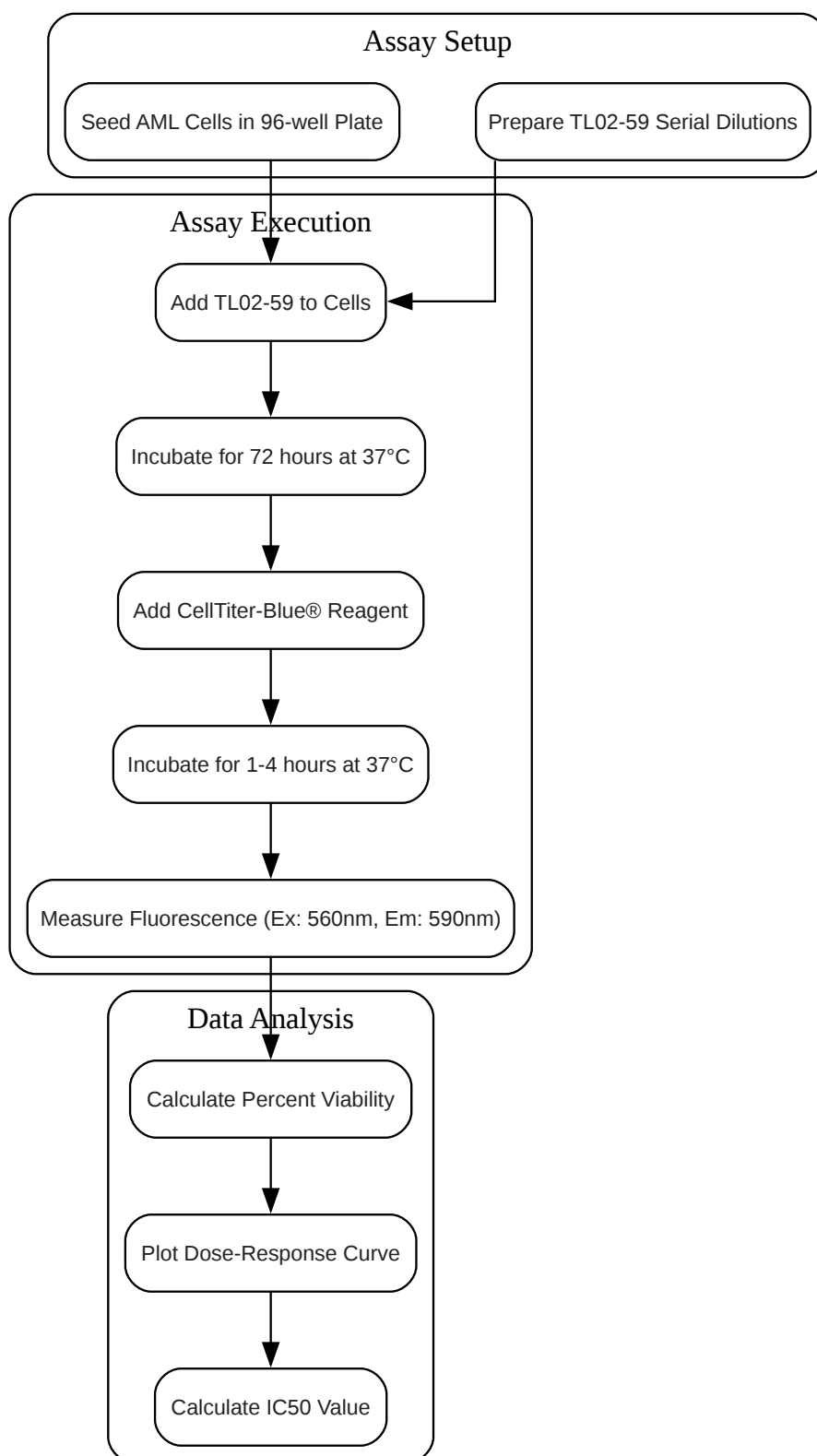
Materials:

- AML cell lines (e.g., MV4-11, MOLM-14)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **TL02-59** (dissolved in DMSO)
- CellTiter-Blue® Reagent
- 96-well clear-bottom black plates
- Fluorescence plate reader

Procedure:

- **Cell Seeding:** Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- **Compound Treatment:** Prepare a serial dilution of **TL02-59** in culture medium from a DMSO stock. Add the desired final concentrations of **TL02-59** to the wells. Include DMSO-treated wells as a vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Reagent Addition:** Add 20 µL of CellTiter-Blue® Reagent to each well.[\[7\]](#)
- **Second Incubation:** Incubate the plate for 1-4 hours at 37°C, protected from light.
- **Measurement:** Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

- Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the **TL02-59** concentration and fit the data to a dose-response curve to determine the IC50 value.

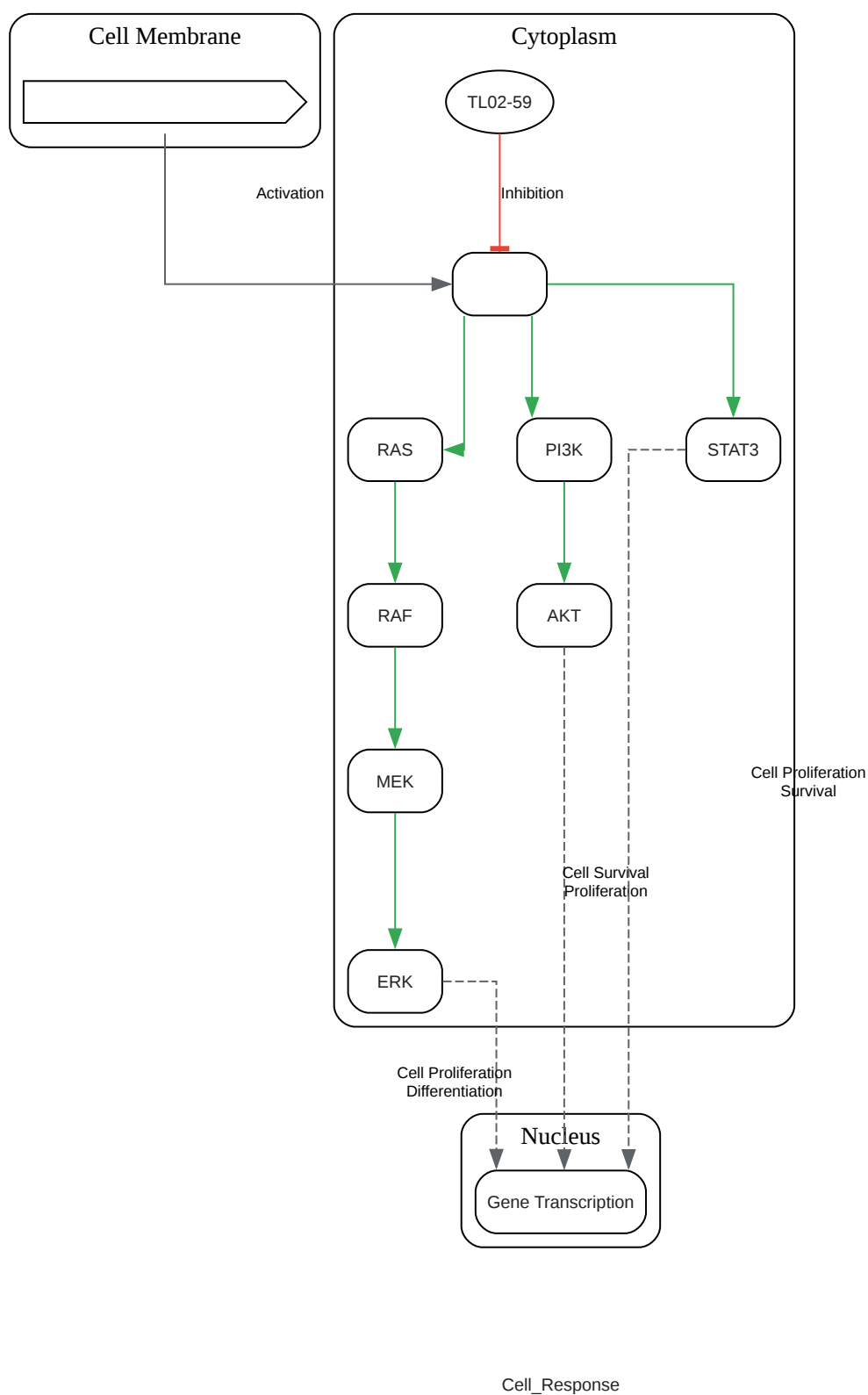


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CellTiter-Blue® Viability Assay Workflow

Fgr Signaling Pathway in AML

Fgr is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that regulate cell proliferation, survival, and differentiation in myeloid cells.[14][15] In AML, Fgr can be overexpressed and contribute to the malignant phenotype.[6] **TL02-59**'s inhibition of Fgr can disrupt these oncogenic signaling cascades.



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Simplified Fgr Signaling Pathway in AML

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